REACTION_CXSMILES
|
[NH2:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]1[OH:8].[CH:9](I)([CH3:11])[CH3:10].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH:9]([NH:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]1[OH:8])([CH3:11])[CH3:10] |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1C(CCCC1)O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)I
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
the mixture is agitated at 80°-90° C. for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CONCENTRATION
|
Details
|
the solution is concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in chloroform
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
After filtering off the desiccant
|
Type
|
CONCENTRATION
|
Details
|
the mother liquor is concentrated
|
Type
|
CUSTOM
|
Details
|
the residue is crystallized with petroleum ether
|
Type
|
CUSTOM
|
Details
|
The obtained crystals are recrystallized from ethanol
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NC1C(CCCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |